(E)-3-Methoxyacrylic acid
CAS No.: 6214-29-5
Cat. No.: VC8182402
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6214-29-5 |
---|---|
Molecular Formula | C4H6O3 |
Molecular Weight | 102.09 g/mol |
IUPAC Name | (E)-3-methoxyprop-2-enoic acid |
Standard InChI | InChI=1S/C4H6O3/c1-7-3-2-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+ |
Standard InChI Key | VFUQDUGKYYDRMT-NSCUHMNNSA-N |
Isomeric SMILES | CO/C=C/C(=O)O |
SMILES | COC=CC(=O)O |
Canonical SMILES | COC=CC(=O)O |
Introduction
Molecular Identity and Structural Configuration
Chemical Identification
(E)-3-Methoxyacrylic acid (IUPAC name: (E)-3-methoxyprop-2-enoic acid) is an α,β-unsaturated carboxylic acid with a methoxy substituent at the β-position. Its molecular formula is C₄H₆O₃, corresponding to a molecular weight of 102.09 g/mol . The compound is registered under multiple CAS numbers, including 6214-29-5 and 6162-52-3, and is alternatively termed beta-methoxyacrylic acid or (2E)-3-methoxyacrylic acid .
Table 1: Key Identifiers of (E)-3-Methoxyacrylic Acid
Property | Value | Source |
---|---|---|
Molecular Formula | C₄H₆O₃ | |
Molecular Weight | 102.09 g/mol | |
CAS Numbers | 6214-29-5, 6162-52-3 | |
SMILES Notation | CO/C=C/C(=O)O | |
InChI Key | VFUQDUGKYYDRMT-NSCUHMNNSA-N |
Stereochemical Features
The E-configuration of the double bond between C2 and C3 positions the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on opposite sides of the planar structure . This geometry influences intermolecular interactions, such as hydrogen bonding and dipole-dipole forces, which are critical for solubility and reactivity.
Synthesis and Production Methods
Industrial Synthesis Pathways
While detailed synthetic protocols are proprietary, primary routes likely involve:
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Wittig Reaction: Condensation of phosphonium ylides with carbonyl precursors to form the α,β-unsaturated backbone.
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Cross-Metathesis: Catalytic coupling of acrylic acid derivatives with methoxy-containing alkenes.
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Ester Hydrolysis: Conversion of methyl 3-methoxyacrylate (CAS 5788-17-0) to the free acid under acidic or basic conditions .
Laboratory-Scale Preparation
Small-scale synthesis often employs Knoevenagel condensation, where malonic acid derivatives react with formaldehyde in the presence of a methoxy group donor. Yields are optimized by controlling temperature (60–80°C) and using catalysts like piperidine .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Property | (E)-3-Methoxyacrylic Acid | Methyl 3-Methoxyacrylate |
---|---|---|
Molecular Weight | 102.09 g/mol | 116.12 g/mol |
Boiling Point | Not reported | 155.3°C |
Flash Point | Not reported | 50.4°C |
Density | ~1.013 g/cm³ | 1.013 g/cm³ |
Industrial Applications and Market Trends
Polymer Chemistry
(E)-3-Methoxyacrylic acid serves as a monomer in UV-curable resins and acrylate-based copolymers, enhancing material flexibility and adhesion. Its derivatives are integral to coatings for automotive and aerospace industries .
Agrochemical Intermediates
The compound is a precursor in synthesizing fungicides and herbicides, leveraging its reactivity in Michael addition reactions to form bioactive molecules .
Pharmaceutical Synthesis
In drug discovery, the α,β-unsaturated system participates in Diels-Alder reactions, enabling construction of heterocyclic scaffolds for antiviral and anticancer agents .
Global Trade Dynamics
India’s import data (2023–2024) reveals 90 shipments of methoxyacrylic derivatives, sourced from 38 suppliers across 12 countries, underscoring its industrial demand .
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